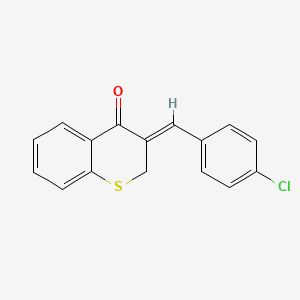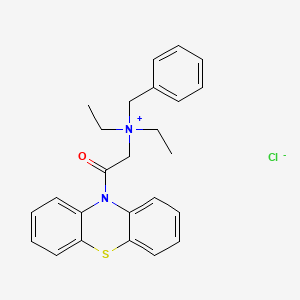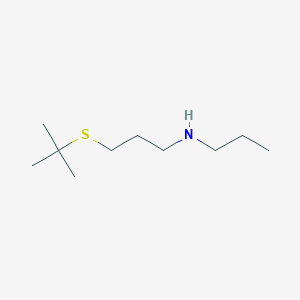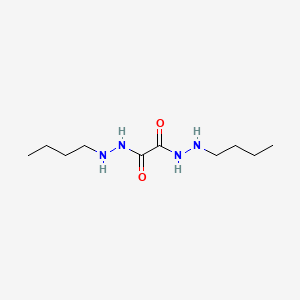
Oxalic acid, bis(2-butylhydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid, bis(2-butylhydrazide) is an organic compound with the chemical formula C10H22N4O2 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2-butylhydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid, bis(2-butylhydrazide) typically involves the reaction of oxalic acid with 2-butylhydrazine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for oxalic acid, bis(2-butylhydrazide) are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Oxalic acid, bis(2-butylhydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalic acid and other byproducts.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxalic acid and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted hydrazide groups.
Applications De Recherche Scientifique
Oxalic acid, bis(2-butylhydrazide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of oxalic acid, bis(2-butylhydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Oxalic Acid: The parent compound, with a simpler structure and different chemical properties.
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid with different applications.
Uniqueness: Oxalic acid, bis(2-butylhydrazide) is unique due to the presence of the 2-butylhydrazide groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
93786-61-9 |
|---|---|
Formule moléculaire |
C10H22N4O2 |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
1-N',2-N'-dibutylethanedihydrazide |
InChI |
InChI=1S/C10H22N4O2/c1-3-5-7-11-13-9(15)10(16)14-12-8-6-4-2/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
DHQYCDLDXLVVFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNNC(=O)C(=O)NNCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




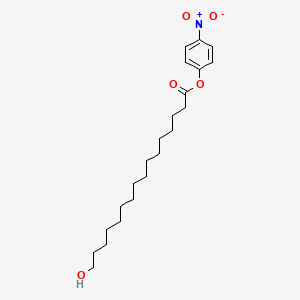
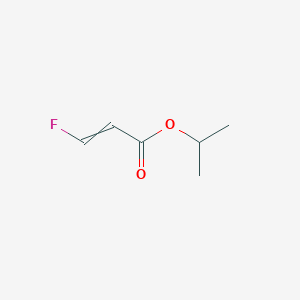
![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)
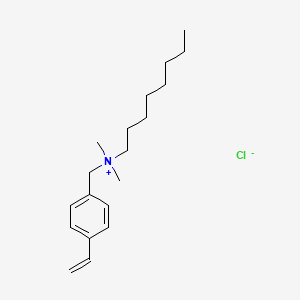

![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

